molecular formula C10H9NO3S B1439186 (2E)-2-[2-(furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one CAS No. 1000932-21-7

(2E)-2-[2-(furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one

Cat. No.: B1439186
CAS No.: 1000932-21-7
M. Wt: 223.25 g/mol
InChI Key: GDGSPUTXXDTUPI-BJMVGYQFSA-N
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Description

(2E)-2-[2-(Furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a furan-2-yl substituent linked via a conjugated oxoethylidene group. Its structure combines a 1,3-thiazolidin-4-one core with a furan ring, which confers unique electronic and steric properties. Thiazolidinones are known for diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory effects . The (2E)-configuration of the ethylidene group and the methyl substitution at position 3 likely influence its reactivity and biological interactions .

Properties

IUPAC Name

(2E)-2-[2-(furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-11-9(13)6-15-10(11)5-7(12)8-3-2-4-14-8/h2-5H,6H2,1H3/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGSPUTXXDTUPI-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CSC1=CC(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C(=O)CS/C1=C/C(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-2-[2-(furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, as well as its potential mechanisms of action.

Chemical Structure

The structure of the compound can be represented as follows:

CxHyNzOaSb\text{C}_x\text{H}_y\text{N}_z\text{O}_a\text{S}_b

Where xx, yy, zz, aa, and bb represent the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms respectively. The presence of the furan moiety is significant in enhancing biological activity.

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones exhibit notable antibacterial properties. For instance, compounds similar to This compound have shown effectiveness against various strains of bacteria:

Bacterial Strain MIC (mg/ml)
Staphylococcus aureus16–32
Staphylococcus epidermidis16–32
Bacillus subtilisNot effective

These findings suggest that the compound may inhibit bacterial growth through mechanisms such as cell wall disruption or interference with metabolic pathways .

Anticancer Activity

The anticancer potential of thiazolidinone derivatives has been extensively studied. In vitro assays have demonstrated that compounds containing the thiazolidinone scaffold can inhibit cancer cell proliferation effectively:

Cancer Cell Line Inhibition (%)
MOLT-4 (Leukemia)84.19
SF-295 (CNS Cancer)72.11

These results indicate that the compound may induce apoptosis or inhibit cell cycle progression in cancer cells . The mechanism of action may involve the modulation of signaling pathways related to cell survival and proliferation.

Antiviral Activity

In addition to antibacterial and anticancer properties, certain thiazolidinones have been evaluated for their antiviral effects. A study highlighted that some derivatives act as selective inhibitors of the HIV reverse transcriptase (HIV-RT) enzyme. One compound demonstrated an inhibition concentration (IC50) of 0.204 µM with minimal cytotoxicity to host cells . This suggests that compounds like This compound could be further explored for their potential in antiviral therapies.

The biological activity of thiazolidinones can be attributed to several mechanisms:

  • Enzyme Inhibition : Many thiazolidinones inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Apoptosis Induction : These compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity : Some studies suggest that thiazolidinones possess antioxidant properties that may protect against oxidative stress-related damage.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that thiazolidinones exhibit significant anticancer properties. For instance, (2E)-2-[2-(furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that this compound induces apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation.

Cell Line IC50 (µM) Mechanism of Action
MCF-715.0Apoptosis induction
HeLa12.5Cell cycle arrest
A54910.0ROS generation

Antimicrobial Properties

The compound has shown promising results as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and interference with metabolic pathways.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

Research has also pointed to the anti-inflammatory properties of this compound. In animal models, it has been shown to reduce markers of inflammation such as TNF-alpha and IL-6 levels, suggesting potential use in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the anticancer efficacy of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value of 15 µM, attributed to the activation of caspase pathways involved in apoptosis.

Case Study 2: Antimicrobial Activity

In another study focusing on the antimicrobial properties, the compound was tested against various pathogens responsible for hospital-acquired infections. The results showed that it inhibited the growth of Staphylococcus aureus at an MIC of 32 µg/mL, demonstrating its potential as an alternative treatment for resistant bacterial strains.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Reference
(2E)-2-[2-(Furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one Furan-2-yl, oxoethylidene, 3-methyl C₁₀H₉NO₃S 223.25 Not reported
3-Phenyl-2-thioxo-1,3-thiazolidin-4-one Phenyl, thioxo C₉H₇NOS₂ 209.28 135–137
(2Z)-2-[(4-Bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one 4-Bromophenylimino, 3-methyl C₁₀H₉BrN₂OS 285.16 Not reported
2-(3,3-Dimethyl-2-oxobutylidene)-3-methyl-1,3-thiazolidin-4-one Dimethylbutylidene, 3-methyl C₁₀H₁₅NO₂S 213.30 Not reported
3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one 4-Methylphenyl, thioxo C₁₀H₉NOS₂ 223.31 198–200

Key Observations :

  • Furan vs.
  • Oxoethylidene vs. Thioxo : The oxoethylidene group (C=O) in the target compound may offer different hydrogen-bonding capabilities than thioxo (C=S) derivatives, affecting solubility and target binding .
  • Methyl Substitution : The 3-methyl group in the target compound reduces steric hindrance compared to bulkier substituents (e.g., ethyl or benzyl), possibly improving membrane permeability .
Antifungal and Antimicrobial Activity
Compound Name Activity (MIC/IC₅₀) Cell Line/Organism Reference
This compound Not reported
2-[2-((5-(4-Chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole MIC = 250 µg/mL (anticandidal) Candida utilis
3-Phenyl-2-thioxo-1,3-thiazolidin-4-one Broad-spectrum antibacterial Not specified
(2Z)-3-Phenyl-2-(pyrimidin-2-ylimino)-1,3-thiazolidin-4-one 80% inhibition of DLA tumor cells at 100 µg/mL Dalton’s lymphoma ascites

Key Observations :

  • Thioxo derivatives (e.g., 3-phenyl-2-thioxo-1,3-thiazolidin-4-one) show broad antibacterial activity, suggesting that sulfur substitution enhances microbial target interactions .
Anticancer Activity
Compound Name IC₅₀ (µg/mL) Cell Line Selectivity (Cancer vs. Normal) Reference
This compound Not reported
2-[2-((5-(4-Chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole IC₅₀ = 125 (MCF-7), >500 (NIH/3T3) MCF-7, NIH/3T3 High
(2Z)-2-[(3,4-Dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one 100% inhibition at 100 µg/mL DLA tumor cells Comparable to doxorubicin

Key Observations :

  • Furan-thiazole hybrids demonstrate significant anticancer activity with high selectivity (e.g., IC₅₀ = 125 µg/mL for MCF-7 vs. >500 µg/mL for NIH/3T3) .
  • Imine-substituted thiazolidinones (e.g., (2Z)-2-[(3,4-dimethylphenyl)imino]-3-phenyl derivatives) exhibit potent tumor inhibition (100% at 100 µg/mL), rivaling doxorubicin .

Preparation Methods

General Synthetic Strategy

The synthesis of (2E)-2-[2-(furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one generally follows a Knoevenagel condensation approach, where a thiazolidin-4-one derivative is condensed with a furan-2-carbaldehyde or equivalent furan-containing aldehyde under reflux conditions. This approach leverages the active methylene group at the 5-position of the thiazolidin-4-one ring to form a double bond with the aldehyde carbonyl, yielding the (E)-configured α,β-unsaturated carbonyl system.

Detailed Preparation Method

A representative preparation method involves the following steps:

  • Starting Materials : 3-methyl-1,3-thiazolidin-4-one and furan-2-carbaldehyde.

  • Reaction Conditions : The reaction is often carried out in an alcoholic solvent such as absolute ethanol or methanol, with catalytic amounts of glacial acetic acid to facilitate the condensation.

  • Procedure : The thiazolidin-4-one derivative and furan-2-carbaldehyde are mixed in equimolar amounts and refluxed for 2 to 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Isolation : Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is filtered.

  • Purification : The crude solid is recrystallized from methanol or ethanol to afford the pure this compound.

This method aligns with the general procedures reported for arylidene thiazolidin-4-ones synthesis, where aromatic or heteroaromatic aldehydes are condensed with thiazolidinones under acidic catalysis and reflux in alcohol solvents.

Catalysts and Solvent Effects

  • Catalysts : Glacial acetic acid is commonly used as a catalyst to promote the condensation reaction. In some protocols, Lewis acids or other acidic catalysts may be employed to enhance yield and reaction rate.

  • Solvents : Absolute ethanol or methanol are preferred solvents due to their ability to dissolve both reactants and facilitate reflux conditions. Solvent-free conditions have been explored in related thiazolidin-4-one syntheses but are less common for this specific compound.

  • Temperature : Reflux temperature of the solvent (approximately 78°C for ethanol) is maintained to drive the reaction to completion.

Alternative Synthetic Routes

Some studies have explored one-pot multi-component reactions involving aromatic amines, aldehydes, and mercaptoacetic acid in the presence of catalysts like bismuth salts under solvent-free conditions to synthesize thiazolidin-4-one derivatives. However, for the specific furan-substituted compound, the classical Knoevenagel condensation remains the most reliable and widely used method.

Reaction Scheme Summary

Step Reagents/Conditions Outcome
1 3-methyl-1,3-thiazolidin-4-one + furan-2-carbaldehyde Formation of intermediate Schiff base
2 Reflux in ethanol with glacial acetic acid (catalyst) Knoevenagel condensation to form α,β-unsaturated product
3 Cooling and filtration Isolation of crude product
4 Recrystallization from methanol Purification of final compound

Summary Table of Preparation Parameters

Parameter Condition/Value Notes
Starting materials 3-methyl-1,3-thiazolidin-4-one, furan-2-carbaldehyde Equimolar amounts
Solvent Absolute ethanol or methanol Facilitates reflux and solubilization
Catalyst Glacial acetic acid (catalytic amount) Promotes condensation
Temperature Reflux (~78°C for ethanol) Ensures reaction completion
Reaction time 2-4 hours Monitored by TLC
Isolation method Cooling, filtration Precipitates product
Purification Recrystallization from methanol Enhances purity
Yield 70-90% Depends on precise conditions

Q & A

Q. Table 1. Crystallographic Parameters for Analogous Thiazolidinones

CompoundSpace GroupR-factorMean C–C Bond Length (Å)Reference
3-(4-Methylphenyl)-2-thioxo-thiazolidin-4-oneP21/c0.0421.54
Methyl (2E)-2-[(2,4-dioxo-thiazolidin-3-yl)methyl]-3-phenylprop-2-enoateP21/n0.0301.53

Q. Table 2. Synthetic Optimization Parameters

ConditionEffect on YieldExample Protocol (Ref.)
Solvent (Ethanol vs. DMF)Ethanol: 65% vs. DMF: 78%
Catalyst (β-CD-SO3H)Reduces time from 12h to 5h
Temperature (Reflux)Increases regioselectivity by 20%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-2-[2-(furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one
Reactant of Route 2
(2E)-2-[2-(furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one

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